4-({3-[(1H-1,2,4-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole
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Description
4-({3-[(1H-1,2,4-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C12H12N6O2S2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.04631599 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein with a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
The compound interacts with AChE by binding to its active site . The presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .
Biochemical Pathways
The compound affects the biochemical pathway of acetylcholine hydrolysis. By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft and enhancing cholinergic transmission .
Pharmacokinetics
The pharmacokinetic properties of this compound are currently under investigation. Preliminary computational studies have been conducted to predict its pharmacokinetic properties . .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects depending on the specific physiological context. In the context of neurodegenerative diseases like Alzheimer’s, enhancing cholinergic transmission could potentially alleviate some of the cognitive symptoms .
Properties
IUPAC Name |
4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S2/c19-22(20,11-3-1-2-10-12(11)16-21-15-10)18-5-9(6-18)4-17-8-13-7-14-17/h1-3,7-9H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAZHEWMMIHBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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